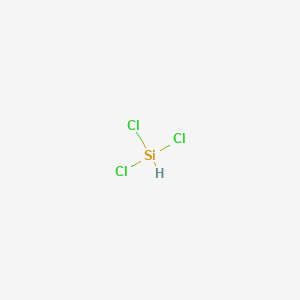
Trichlorosilane
Cat. No. B8805176
M. Wt: 135.45 g/mol
InChI Key: ZDHXKXAHOVTTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04151114
Procedure details


In another experiment, 220 g (1.62 mole) trichlorosilane was added slowly in 20 minutes to a stirred mixture of 660 g (6 mole) 1,7-octadiene at 35° C. Subsequently, the reaction mixture was heated at 50° C. for 24 hours to complete the addition and then fractionally distilled. This resulted in 322 g, i.e., 82%, 7-octenyl trichlorosilane and 24 g, i.e., 12%, 1,8-bis-trichlorosilyl octane.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][SiH:2]([Cl:4])[Cl:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12]>>[CH2:12]([Si:2]([Cl:4])([Cl:3])[Cl:1])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=[CH2:5].[Cl:1][Si:2]([Cl:4])([Cl:3])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][Si:2]([Cl:4])([Cl:3])[Cl:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
220 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[SiH](Cl)Cl
|
|
Name
|
|
|
Quantity
|
660 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCC=C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
fractionally distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCC=C)[Si](Cl)(Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl[Si](CCCCCCCC[Si](Cl)(Cl)Cl)(Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04151114
Procedure details


In another experiment, 220 g (1.62 mole) trichlorosilane was added slowly in 20 minutes to a stirred mixture of 660 g (6 mole) 1,7-octadiene at 35° C. Subsequently, the reaction mixture was heated at 50° C. for 24 hours to complete the addition and then fractionally distilled. This resulted in 322 g, i.e., 82%, 7-octenyl trichlorosilane and 24 g, i.e., 12%, 1,8-bis-trichlorosilyl octane.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][SiH:2]([Cl:4])[Cl:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12]>>[CH2:12]([Si:2]([Cl:4])([Cl:3])[Cl:1])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=[CH2:5].[Cl:1][Si:2]([Cl:4])([Cl:3])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][Si:2]([Cl:4])([Cl:3])[Cl:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
220 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[SiH](Cl)Cl
|
|
Name
|
|
|
Quantity
|
660 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCC=C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
fractionally distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCC=C)[Si](Cl)(Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl[Si](CCCCCCCC[Si](Cl)(Cl)Cl)(Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
